Betamethasone-d5 21-Acetate is classified under corticosteroids, specifically as a glucocorticoid. It is primarily used in various pharmaceutical formulations for its anti-inflammatory and immunosuppressive effects. The compound is synthesized from betamethasone, which itself is derived from natural steroid precursors found in plants or synthesized through chemical methods.
The synthesis of Betamethasone-d5 21-Acetate involves several key steps:
The synthesis process must be carefully controlled to ensure high purity and yield of the final product, which can be achieved through techniques such as crystallization and chromatography .
The molecular formula for Betamethasone-d5 21-Acetate is , with a molecular weight of approximately 439.5 g/mol. The structure consists of a steroid backbone typical of corticosteroids, featuring:
The incorporation of deuterium alters the mass spectrum of the compound, allowing for its identification and quantification in biological studies .
Betamethasone-d5 21-Acetate can participate in various chemical reactions typical of corticosteroids:
These reactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
The mechanism of action for Betamethasone-d5 21-Acetate involves binding to glucocorticoid receptors within target cells. Upon binding, this complex translocates to the nucleus, where it regulates gene expression by:
This dual action leads to decreased inflammation and modulation of immune responses, making it effective in treating conditions such as allergies, asthma, and autoimmune diseases .
Betamethasone-d5 21-Acetate exhibits several notable physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications .
Betamethasone-d5 21-Acetate has several scientific applications:
Betamethasone-d5 21-Acetate features systematic deuterium substitution at five hydrogen positions within its molecular structure. The compound has the molecular formula C₂₄H₂₆D₅FO₆, with a molecular weight of 439.53 g/mol, compared to 434.50 g/mol for the non-deuterated form [3] [5]. The deuterium atoms are strategically incorporated at metabolically vulnerable sites to preserve the compound's biochemical interactions while enabling isotopic tracing:
This precise labeling pattern is reflected in the IUPAC name: 2-((8S,9R,10S,11S,13S,14S,16S,17R)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl-4,6,6-d3)-2-oxoethyl-1,1-d2 acetate [3]. The structural integrity remains identical to betamethasone 21-acetate except for these isotopic substitutions, ensuring minimal perturbation of its physicochemical properties while enabling mass spectrometric differentiation.
Table 1: Molecular Characteristics of Betamethasone-d5 21-Acetate
Property | Specification | Analytical Significance |
---|---|---|
Molecular Formula | C₂₄H₂₆D₅FO₆ | Distinguishes from C₂₄H₃₁FO₆ of non-deuterated form |
Molecular Weight | 439.53 g/mol | 5 Da mass shift enables MS differentiation |
Deuterium Positions | C-4 (one D), C-6 (two D), 21-acetate methyl (two D) | Targets metabolically stable positions |
CAS Registry | Not assigned (unlabelled: 987-24-6) | Identifier for unlabelled parent compound |
Chemical Purity | >98% (HPLC) | Essential for quantitative accuracy |
The deuterated compound retains the intricate stereochemical configuration of betamethasone, defined by eight chiral centers with absolute configurations: 8S,9R,10S,11S,13S,14S,16S,17R [3] [8]. These configurations confer the molecule's three-dimensional structure critical for glucocorticoid receptor binding. The core structure comprises the characteristic cyclopentanoperhydrophenanthrene ring system of steroids with specific functional modifications:
The SMILES notation explicitly defines the stereochemistry: [2H]C1=C2C([2H])([2H])C[C@H]3[C@@H]4C[C@H](C)[C@](O)(C(=O)C([2H])([2H])OC(=O)C)[C@@]4(C)C[C@H](O)[C@]3(F)[C@@]2(C)C=CC1=O
[4]. This precision in stereochemical representation underscores the compound's structural complexity and the necessity of maintaining defined configurations for consistent biological interactions and analytical performance.
Deuterium incorporation at strategic molecular positions exploits the kinetic isotope effect (KIE) to retard specific metabolic pathways. In Betamethasone-d5 21-Acetate, deuterium placement at the 21-acetate methyl group (-OC(O)CD₃) and A-ring positions targets known metabolic vulnerabilities [6]:
These properties enable researchers to conduct "intrinsic stability" comparisons between deuterated and non-deuterated molecules in in vitro systems (e.g., hepatocyte incubations, microsomal preparations) to quantify isotope effects on specific metabolic transformations. Importantly, the deuterium positions were selected to avoid disruption of pharmacophore elements, preserving the molecule's glucocorticoid receptor binding affinity while modifying its metabolic disposition characteristics [5] [6].
Betamethasone-d5 21-Acetate serves as an essential internal standard in regulated bioanalysis due to its near-identical chemical behavior to betamethasone 21-acetate with distinct mass spectrometric differentiation [3] [4]:
Table 2: Analytical Applications in Pharmaceutical Development
Application Context | Function | Regulatory Relevance |
---|---|---|
Bioanalytical Method Validation | Internal standard for quantifying betamethasone 21-acetate in plasma, tissues | FDA Guidance on Bioanalysis, ICH M10 |
Stability-Indicating Methods | Tracking degradation kinetics of parent drug under stress conditions | ICH Q1A(R2), Q2(R1) |
Metabolite Profiling | Reference for detecting deuterated vs. non-deuterated metabolites | FDA Metabolites in Safety Testing (MIST) |
Batch Quality Control | System suitability standard in manufacturing QC | cGMP (21 CFR 211), ICH Q7 |
Comparative Bioavailability | Internal standard for pharmacokinetic studies of generic formulations | ANDA requirements (21 CFR 320) |
The compound is typically provided in neat solid form (storage: 2-8°C) or as certified solutions in acetonitrile/methanol, optimized for direct use in LC-MS/MS systems [4] [5]. Its implementation in analytical workflows enhances data reliability for critical applications including pharmacokinetic profiling, batch release testing, and stability studies during drug development and manufacturing [3] [5].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7